molecular formula C17H12Br2 B1386729 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] CAS No. 951884-04-1

2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]

Cat. No.: B1386729
CAS No.: 951884-04-1
M. Wt: 376.1 g/mol
InChI Key: QPQANYVXSVAJFZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The compound 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] follows IUPAC nomenclature rules for spiro systems, which designate shared atoms between two rings using square brackets. The prefix "spiro" indicates a single atom (carbon) bridges two distinct cyclic systems: a cyclopentene ring and a fluorene moiety. The numbering begins at the spiro carbon, with bromine substituents at positions 2' and 7' on the fluorene component.

Key identifiers include:

Property Value Source
CAS Registry Number 951884-04-1
Molecular Formula C₁₇H₁₂Br₂
Molecular Weight 376.1 g/mol
IUPAC Name 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene]

The systematic name reflects its bicyclic architecture, where the cyclopentene (C₅H₆) and fluorene (C₁₃H₁₀) units intersect at the spiro carbon.

Historical Context in Spiro Compound Chemistry

Spiro compounds were first systematically studied by Adolf von Baeyer in 1900, who established foundational naming conventions. The synthesis of halogenated spiro derivatives gained prominence in the late 20th century due to their utility in materials science, particularly in organic electronics. The introduction of bromine at specific positions on fluorene-based spiro systems, as seen in this compound, emerged as a strategy to modulate electronic properties while retaining structural rigidity. Early work on spirobifluorenes (e.g., 9,9'-spirobifluorene) laid the groundwork for advanced derivatives like this dibrominated analog.

Structural Configuration and Stereochemistry

The molecule exhibits a perpendicular geometry between the cyclopentene and fluorene rings, enforced by the sp³-hybridized spiro carbon (Figure 1). X-ray crystallography of related spirofluorenes confirms a dihedral angle of ~90° between the two aromatic systems, minimizing π-π interactions.

Key structural features :

  • Cyclopentene ring : A five-membered unsaturated carbocycle contributing torsional strain.
  • Fluorene moiety : A planar biphenyl system with bromine atoms at positions 2' and 7', creating a symmetrical substitution pattern.
  • Stereoelectronic effects : The spiro junction restricts rotational freedom, locking the molecule into a rigid, non-planar conformation.

Position of Bromine Substituents and Their Significance

Bromination at the 2' and 7' positions on fluorene introduces two critical effects:

  • Electronic Modulation :

    • Bromine's electron-withdrawing nature lowers the HOMO/LUMO levels, enhancing charge transport in optoelectronic applications.
    • The para-substitution pattern on fluorene preserves conjugation along the biphenyl axis while introducing regioselective reactivity for cross-coupling reactions.
  • Heavy-Atom Effect :

    • Bromine increases spin-orbit coupling, promoting intersystem crossing in photophysical processes (Table 1).
Property Brominated Spiro Compound Non-Brominated Analog
Spin-Orbit Coupling (cm⁻¹) 1,200–1,500 200–400
Fluorescence Quantum Yield 0.15–0.25 0.45–0.60
Triplet Exciton Lifetime 50–100 μs 1–5 μs

Data synthesized from

The symmetrical bromination pattern also avoids steric clashes, maintaining solubility in common organic solvents (e.g., chlorobenzene, THF).

Properties

IUPAC Name

2',7'-dibromospiro[cyclopentene-4,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQANYVXSVAJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656907
Record name 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-04-1
Record name 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Spirofluorene Core

The spiro[cyclopentane-1,9'-fluorene] core is synthesized by lithiation of fluorene followed by alkylation with dibromobutane derivatives. The process involves:

  • Treatment of fluorene with n-butyllithium at low temperature (−78 °C) to generate a dilithiated intermediate.
  • Subsequent reaction with 1,4-dibromobutane to form the spirocyclic structure.

This step yields a white waxy solid with high efficiency (up to 99%) and is typically performed under inert atmosphere to prevent side reactions.

Bromination to Introduce 2',7'-Dibromo Substituents

Selective bromination is achieved by reacting the spirofluorene intermediate with bromine in chloroform at 0 °C for several hours (typically 3 hours). Ferric chloride may be used as a catalyst to facilitate the electrophilic aromatic substitution.

  • The reaction is carried out in the dark to avoid unwanted bromination of aliphatic chains.
  • After bromination, neutralization with potassium hydroxide and washing steps are performed.
  • The product is purified by recrystallization from chloroform and ethanol.

This bromination step yields the 2',7'-dibromospirofluorene compound in high yields (around 85%).

Palladium-Catalyzed Cross-Coupling Reactions

To further functionalize the dibromo compound, palladium-catalyzed coupling reactions such as Suzuki or Stille couplings are employed:

  • Catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 are used.
  • Ligands like dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane enhance catalyst activity.
  • Reactions are typically performed in solvents like tetrahydrofuran (THF) or toluene at temperatures ranging from 60 °C to reflux conditions.
  • Bases such as sodium hydroxide or sodium tert-butoxide are used to facilitate the coupling.

These reactions allow the introduction of various aryl or heteroaryl groups at the 2' and 7' positions, enabling the synthesis of derivatives such as 2',7'-di(2-thienyl)spirofluorene or 2',7'-diphenylspirofluorene with moderate to good yields (61% to 85%).

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Lithiation and Alkylation Fluorene + n-butyllithium (−78 °C), then 1,4-dibromobutane in THF 99 Formation of spirofluorene core; inert atmosphere required
2 Bromination Bromine in chloroform, 0 °C, 3 h, ferric chloride catalyst, dark conditions 85 Selective bromination at 2',7' positions; neutralization and recrystallization follow
3 Pd-Catalyzed Cross-Coupling (Suzuki or Stille) Pd(PPh3)4 or PdCl2(PPh3)2, ligands (e.g., dicyclohexyl phosphane), NaOH or sodium tert-butoxide, THF/toluene, 60–110 °C 61–85 Functionalization of dibromo compound with aryl/heteroaryl groups; inert atmosphere necessary

Research Findings and Notes

  • The spirofluorene derivative 2',7'-dibromospiro[cyclopentene-1,9'-fluorene] exhibits good reactivity in palladium-catalyzed coupling reactions, often more reactive than analogous non-spirofluorene compounds.
  • Careful control of temperature and reaction time is critical during lithiation and borylation steps to avoid side reactions such as mono-substitution or alkylation of the fluorene core.
  • The bromination step requires low temperature and dark conditions to prevent over-bromination or degradation of sensitive functional groups.
  • Purification is commonly achieved by column chromatography or recrystallization, ensuring high purity for subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce hydroxylated or carbonylated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibits significant anticancer properties. A comparative study demonstrated its effectiveness in inhibiting the growth of MLL-rearranged leukemia cells. The compound was found to inhibit H3K79 methylation effectively, showcasing a prolonged effect at lower concentrations compared to established inhibitors like EPZ-5676.

Mechanism of Action
The presence of bromine atoms enhances the compound's ability to engage in halogen bonding, which may improve binding affinity to biological targets such as enzymes and receptors. This interaction is crucial for its potential as a cytostatic agent, inhibiting cell proliferation without inducing significant apoptosis.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] suggest it may be effective against various bacterial strains. The structural characteristics allow it to disrupt microbial cell membranes or interfere with essential metabolic processes, though further studies are needed to confirm these effects.

Material Science

Due to its unique structural features, this compound is also being explored for applications in materials science. Its spirocyclic nature may contribute to the development of novel polymers or materials with specific mechanical properties.

Case Studies

StudyFocusFindings
Comparative Study on Anticancer EfficacyAnticancer propertiesDemonstrated inhibition of MLL-rearranged leukemia cells with prolonged effects at lower concentrations compared to EPZ-5676.
Antimicrobial Activity AssessmentAntimicrobial propertiesIndicated potential effectiveness against various bacterial strains; further research required for validation.

Toxicological Profile

While 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] shows promise in therapeutic applications, its toxicological profile must be carefully evaluated. Studies indicate no significant endocrine-disrupting properties; however, long-term exposure could pose respiratory risks due to particulate inhalation. Comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the spirocyclic structure can provide rigidity and stability, enhancing its interaction with target molecules.

Comparison with Similar Compounds

(a) Spiro Ring Size and Thermal Stability

  • Cyclohexane-containing derivatives (e.g., 2',7'-diphenylspiro[cyclohexane-1,9'-fluorene]) exhibit the highest thermal stability (Td = 474°C) due to increased steric hindrance and rigidity .
  • Cyclopropane analogs (e.g., spiro[cyclopropane-1,9'-fluorene]) show lower Td (267°C) but superior PL quantum yields (ΦPL = 83–100%) in solution .

(b) Halogen Substituents and Optoelectronic Performance

  • Bromine vs. Iodine : The diiodo derivative exhibits a red-shifted PL emission (λPL = 435 nm) compared to the dibromo analog (λPL = 419 nm) due to heavier atom effects, which enhance spin-orbit coupling .
  • Bromine vs. Phenyl : Diarylated derivatives (e.g., 2',7'-diphenylspiro[cyclohexane-1,9'-fluorene]) achieve near-unity ΦPL (100%) in thin films, making them ideal for blue OLEDs .

(c) Molecular Packing and Aggregation Behavior

  • Compounds with crosslike stacking (e.g., 2',7'-dibromospiro[cyclopentene-1,9'-fluorene]) suppress green-light emission tails by minimizing π–π interactions, whereas herringbone-packed analogs (e.g., non-spiro fluorenes) suffer from ACQ .
  • CH–π hydrogen bonds dominate intermolecular interactions in spirocyclic fluorenes, as observed in crystallographic studies .

Data Tables

Table 2: Crystallographic Parameters of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]

Parameter Value
Crystal System Orthorhombic
Space Group Cmcm
a (Å) 16.9485
b (Å) 11.0619
c (Å) 6.8127
Volume (ų) 1277.3
Z 4
R Factor 0.039
wR Factor 0.100

Table 3: Thermal and Optical Properties of Select Derivatives

Compound Tg (°C) λabs (nm) Eg (eV)
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] 145 370 3.12
2',7'-Diiodospiro[cyclopropane-1,9'-fluorene] 132 385 2.95
2',7'-Diphenylspiro[cyclohexane-1,9'-fluorene] 210 355 3.28

Biological Activity

2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] is a synthetic compound with the molecular formula C17H12Br2 and a molecular weight of 376.09 g/mol. This compound features a unique spirocyclic structure that incorporates both cyclopentene and fluorene moieties, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C17H12Br2
  • CAS Number : 951884-04-1
  • Molecular Weight : 376.09 g/mol
  • IUPAC Name : 2',7'-dibromospiro[cyclopentene-4,9'-fluorene]

The compound's structure allows for diverse chemical reactivity, particularly through the bromine substituents which can engage in various substitution and oxidation reactions.

The biological activity of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] is primarily attributed to its interactions with biological targets such as enzymes, receptors, and nucleic acids. The presence of bromine atoms can facilitate halogen bonding, enhancing binding affinity to target molecules. The spirocyclic structure contributes to the compound's rigidity and stability, which may further improve its interaction with biomolecules.

Anticancer Activity

Research indicates that compounds similar to 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibit significant anticancer properties. For instance, studies have shown that related spirocyclic compounds can inhibit specific enzymes involved in cancer progression. The potential for this compound to act as a cytostatic agent has been explored, particularly in leukemia models where it may inhibit cell proliferation without inducing significant apoptosis.

Case Study: Anticancer Efficacy

In a comparative study of spirocyclic compounds, 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] demonstrated promising results in inhibiting the growth of MLL-rearranged leukemia cells. The compound's efficacy was evaluated alongside established inhibitors like EPZ-5676. Results indicated that while both compounds inhibited H3K79 methylation effectively, 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] exhibited a more prolonged effect at lower concentrations.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] suggest potential effectiveness against various bacterial strains. The compound's structural characteristics may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of 2',7'-Dibromospiro[cyclopent ene-1,9'-fluorene] requires careful consideration. Studies have indicated no significant endocrine-disrupting properties; however, long-term exposure could pose risks such as respiratory issues due to particulate inhalation. Further toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2',7'-Dichlorospiro[cyclopent ene-1,9'-fluorene]StructureModerate anticancer activityChlorine substituents show less reactivity compared to bromine
2',7'-Difluorospiro[cyclopent ene-1,9'-fluorene]StructureLow antimicrobial activityFluorine atoms reduce overall reactivity
2',7'-Diiodospiro[cyclopent ene-1,9'-fluorene]StructureHigh cytotoxicityIodine increases molecular weight and may enhance reactivity

Q & A

Q. What are the common synthetic routes for 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene], and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The compound is synthesized via cyclopropanation of 2,7-dibromofluorene derivatives. A typical route involves reacting 2,7-dibromo-9H-fluorene with 1,2-dibromoethane in the presence of KOH in 1,4-dioxane under reflux conditions . Optimization strategies include:
  • Catalyst selection: Transition metal catalysts (e.g., nickel(II) acetylacetonate) enhance cyclopropane ring formation efficiency .
  • Solvent effects: Polar aprotic solvents (e.g., THF) improve reaction homogeneity and yield.
  • Temperature control: Maintaining 80–100°C minimizes side reactions .
    Yield monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating high-purity product.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • X-ray crystallography: Resolves the spiro-conjugated structure, confirming orthogonal alignment of fluorene and cyclopropane planes (e.g., orthorhombic Cmcm space group, a = 16.9485 Å, b = 11.0619 Å, c = 6.8127 Å) .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify bromine-induced deshielding effects and spiro-junction symmetry.
  • Elemental analysis: Validates stoichiometry (C15_{15}H10_{10}Br2_{2}) with <0.3% deviation .

Q. What are the thermal stability thresholds of this compound under different atmospheric conditions?

  • Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td_d) ranging from 267–474°C, depending on substituents and atmosphere . For example:
AtmosphereTd_d (°C)Key Observations
N2_2400–474Stable up to 400°C; gradual mass loss due to cyclopropane ring opening
Air267–300Rapid degradation via oxidation, forming fluorenone defects

Advanced Research Questions

Q. How do substituents at the 2' and 7' positions influence molecular packing and photophysical properties?

  • Methodological Answer: Substituents dictate solid-state packing via CH···π interactions instead of π-π stacking, as shown in crystallographic studies . For example:
  • Bulky aryl groups induce crosslike packing, reducing exciton migration and suppressing aggregation-caused quenching (ACQ).
  • Electron-withdrawing groups (e.g., Br) enhance photoluminescence quantum yield (ΦPL_{PL} = 83–100% in solution) by stabilizing excited states .
  • Thermal annealing in air introduces fluorenone defects, broadening emission spectra (green-light tails at ~550 nm) .

Q. What computational methods are suitable for studying the electronic structure and predicting properties of this compound?

  • Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts HOMO-LUMO gaps and absorption spectra . Steps include:

Geometry optimization using basis sets (e.g., 6-31G*) for sp3^3 carbons in the cyclopropane ring.

Time-dependent DFT (TD-DFT) to simulate UV-Vis transitions, correlating with experimental λmax_{max} values (353–419 nm) .

Natural bond orbital (NBO) analysis to quantify hyperconjugative interactions at the spiro-junction.

Q. How does annealing environment (e.g., N2_2 vs. air) affect solid-state photoluminescence and stability?

  • Methodological Answer:
  • Inert atmosphere (N2_2): Preserves the pristine structure, maintaining narrow emission bands (FWHM < 50 nm).
  • Oxidative environment (air): Generates fluorenone defects via C–C bond cleavage, observed as:
  • Broad green emission tails (500–600 nm) in fluorescence spectra.
  • IR peaks at 1720 cm1^{-1} (C=O stretch) confirming oxidation .
    Mitigation strategy: Encapsulate films with oxygen-scavenging layers or use glovebox processing.

Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications?

  • Methodological Answer:
  • Steric hindrance: Introduce bulky substituents (e.g., 2',7'-diaryl groups) to enforce crosslike packing, reducing π-π overlap .
  • Spiro-architecture: The orthogonal geometry disrupts intermolecular energy transfer, as evidenced by ΦPL_{PL} retention >80% in thin films .
  • Doping: Blend with host matrices (e.g., PMMA) to isolate molecules and suppress excimer formation .

Q. How do bromine atoms at specific positions influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer: Bromine acts as a directing group and reactive site for Suzuki-Miyaura coupling. Key considerations:
  • Electronic effects: Bromine's electronegativity lowers LUMO energy, facilitating oxidative addition with Pd(0) catalysts .
  • Steric effects: 2',7'-positions minimize steric hindrance, enabling efficient coupling with arylboronic acids (yield >85% under optimized conditions) .
  • Post-functionalization: Sequential cross-coupling enables modular synthesis of dendrimers or polymers for OLED applications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
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2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]

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